4-Hydrazinylbenzamide hydrochloride

Descripción

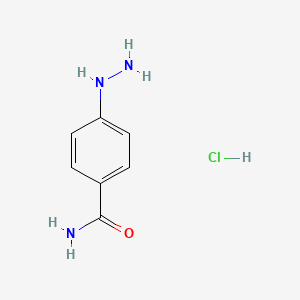

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-hydrazinylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c8-7(11)5-1-3-6(10-9)4-2-5;/h1-4,10H,9H2,(H2,8,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBKBFIGWCHKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623381 | |

| Record name | 4-Hydrazinylbenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40566-97-0 | |

| Record name | 4-Hydrazinylbenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Advanced Chemical Transformations

Mechanistic Elucidation of Established Synthetic Routes for 4-Hydrazinylbenzamide (B1587986) Hydrochloride

The primary and most established route to synthesize 4-Hydrazinylbenzamide hydrochloride begins with 4-aminobenzoic acid or its derivatives. The process generally involves the conversion of the carboxylic acid moiety into a more reactive species, which is then reacted with hydrazine (B178648).

A prevalent method for synthesizing 4-hydrazinylbenzamide, the precursor to the hydrochloride salt, involves a two-step sequence starting from 4-aminobenzoic acid (PABA). nih.gov

Esterification: The first step is the esterification of the carboxylic acid group of PABA. This is typically achieved through a Fischer esterification reaction, where PABA is refluxed with an alcohol, such as ethanol (B145695), in the presence of a strong acid catalyst like concentrated sulfuric acid. nih.gov This reaction converts the carboxylic acid into an ethyl ester, yielding ethyl 4-aminobenzoate (B8803810) (also known as benzocaine). nih.gov The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol.

Hydrazinolysis: The resulting ester is then converted into the corresponding hydrazide. This is accomplished by reacting the ester with hydrazine hydrate (B1144303). nih.govnih.gov In this nucleophilic acyl substitution reaction, the hydrazine molecule attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group (-OEt) and the formation of the 4-aminobenzohydrazide. nih.gov The final step to obtain the title compound, this compound, involves treating the synthesized hydrazide with hydrochloric acid.

An alternative pathway involves first acylating the amino group of PABA before proceeding with esterification and hydrazinolysis. nih.govnih.gov This allows for the synthesis of N-substituted derivatives.

The efficiency of the synthesis of 4-hydrazinylbenzamide and its derivatives is highly dependent on the reaction conditions. Researchers have optimized various parameters, including temperature, solvent, reaction time, and the use of catalysts, to maximize yield and purity. nih.govnih.gov

For the esterification step , refluxing 4-aminobenzoic acid in ethanol with concentrated sulfuric acid for 12 to 24 hours is a common procedure, with reported yields as high as 90%. nih.govnih.gov The hydrazinolysis step can be performed under various conditions. Stirring the ester with hydrazine hydrate in ethanol at room temperature for 12 hours can yield 70-80% of the hydrazide. nih.gov A different approach involves melting the ester with hydrazine hydrate at 110 °C for 90 minutes in a sealed container, which has been reported to produce yields between 55% and 85%. nih.gov Another method involves an 8-hour reflux in ethanol.

Table 1: Comparison of Reaction Conditions for Hydrazide Synthesis

| Step | Starting Material | Reagents & Conditions | Yield | Source |

|---|---|---|---|---|

| Esterification | 4-Aminobenzoic Acid | H₂SO₄, EtOH, reflux, 12 h | 90% | nih.gov |

| Esterification | 4-Aminobenzoic Acid | H₂SO₄, EtOH, reflux, 24 h | 58-65% | nih.gov |

| Hydrazinolysis | Ethyl 4-aminobenzoate | NH₂NH₂·H₂O, melt, 110°C, 90 min | 85% | nih.gov |

| Hydrazinolysis | N-Acylated Ethyl Benzoate | NH₂NH₂·H₂O, melt, 110°C, 90 min | 55-65% | nih.gov |

| Hydrazinolysis | Substituted Ethyl Benzoate | NH₂NH₂·H₂O, EtOH, rt, 12 h | 70-80% | nih.gov |

| Hydrazinolysis | Ethyl Paraben | NH₂NH₂·H₂O, EtOH, reflux, 8 h | - |

Several methodologies exist for the synthesis of 4-hydrazinylbenzamide, each with distinct advantages and disadvantages.

Method A: Direct Esterification and Hydrazinolysis of PABA: This is the most direct route. nih.gov It is characterized by high yields in the esterification step and relatively straightforward procedures. Its main advantage is its efficiency for producing the unsubstituted 4-aminobenzohydrazide.

Method C: Hydrazinolysis of Pre-existing Esters: This method is applicable when the starting material is already an ester, such as ethyl paraben (ethyl 4-hydroxybenzoate). It is the most direct method, involving only a single step, but its use is limited by the availability of the appropriate starting ester.

The choice of method depends on the desired final product. For the parent compound, Method A is often preferred, whereas Method B provides the flexibility needed to generate diverse derivatives.

Design and Synthesis of 4-Hydrazinylbenzamide Derivatives

The hydrazide functional group in 4-hydrazinylbenzamide is a versatile handle for further chemical transformations, enabling the design and synthesis of a wide array of derivatives.

Hydrazide-hydrazones are a significant class of derivatives synthesized from 4-hydrazinylbenzamide or its analogues. nih.gov These compounds are formed through the condensation reaction between the hydrazide and a variety of aldehydes or ketones. nih.gov

The synthesis is typically a one-pot reaction where the hydrazide (e.g., 4-hydroxybenzohydrazide) is dissolved in an alcohol like methanol (B129727) or ethanol, and an equimolar amount of the desired aldehyde or ketone is added. nih.gov The reaction is often catalyzed by a few drops of an acid, such as glacial acetic acid, and may require heating under reflux for several hours to proceed to completion. The resulting hydrazide-hydrazone product often precipitates from the solution upon cooling and can be purified by recrystallization. This method allows for the introduction of a wide range of substituents into the final molecule, depending on the structure of the carbonyl compound used. nih.govnih.govresearchgate.net

Table 2: Examples of Hydrazide-Hydrazone Synthesis

| Hydrazide Precursor | Carbonyl Compound | Conditions | Product Type | Source |

|---|---|---|---|---|

| 4-Hydroxybenzohydrazide | Substituted Aromatic Aldehydes | EtOH, cat. Acetic Acid, reflux | 4-Hydroxy-N'-[substitutedmethylidene]benzohydrazide | |

| Carboxylic Acid Hydrazides | Aldehydes / Ketones | MeOH, cat. Acetic Acid | Hydrazide-Hydrazone | nih.gov |

| Cyanoacetyl Hydrazine | 3-Acetylpyridine | 1,4-Dioxane, reflux, 2 h | 2-Cyano-N'-(1-(pyridine-3-yl)ethylidene)acetohydrazide | nih.gov |

Azo compounds, which feature the characteristic -N=N- bond, represent another class of derivatives. The formation of an azo group from a hydrazine precursor involves an oxidation reaction.

A primary strategy for converting 4-hydrazinylbenzamide derivatives into azo compounds is through oxidative dehydrogenation of the hydrazine moiety. organic-chemistry.org This transformation can be achieved using various modern oxidizing agents under mild conditions. For instance, reagents like Selectfluor and Trichloroisocyanuric acid (TCCA) have been shown to be highly efficient for the metal-free oxidation of hydrazines to their corresponding azo compounds. organic-chemistry.org These reactions are often characterized by simple operation, good functional group tolerance, and high efficiency. organic-chemistry.org Another approach involves the use of Bobbitt's salt, a recyclable oxoammonium reagent, for the oxidation of aromatic hydrazides into diazenes (azo compounds). organic-chemistry.org

A more traditional, though indirect, route to azo compounds involves the diazotization of an aromatic amine followed by a coupling reaction. nih.gov In this context, a 4-aminobenzamide (B1265587) derivative could be treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium at low temperatures to form a diazonium salt. This reactive intermediate is then immediately coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form the stable azo dye. nih.govunb.ca While this does not start from the hydrazine itself, it is a key strategy for synthesizing azo compounds within this chemical family.

Incorporation into Complex Molecular Architectures

The hydrazinyl group of this compound is a potent nucleophile and a key functional handle for the construction of various heterocyclic rings, which are prevalent in many biologically active compounds. The reactivity of this group allows for its participation in cyclocondensation and multicomponent reactions to form elaborate molecular structures.

One of the most common transformations involving hydrazine derivatives is the synthesis of pyrazoles . This is typically achieved through a cyclocondensation reaction with a 1,3-dicarbonyl compound. nih.govorganic-chemistry.org The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general principle is a cornerstone of heterocyclic chemistry. The reaction conditions are often mild, and a variety of substituted 1,3-dicarbonyls can be employed to generate a library of pyrazole derivatives. organic-chemistry.org For instance, the reaction of a hydrazine with a β-ketoester can lead to the formation of pyrazolones, which are themselves versatile intermediates for further functionalization. nih.gov

Similarly, the hydrazinyl moiety is a precursor for the synthesis of 1,2,4-triazoles , another important class of nitrogen-containing heterocycles. organic-chemistry.orgorganic-chemistry.orgscispace.comresearchgate.net Several synthetic strategies exist for the formation of the 1,2,4-triazole (B32235) ring from a hydrazine starting material. One common method involves the reaction of a hydrazide with a reagent that provides the remaining carbon and nitrogen atoms of the ring. For example, the reaction of hydrazides with amidine reagents or other C1/N1 synthons can lead to the formation of 1,5-disubstituted-1,2,4-triazoles under mild conditions. organic-chemistry.orgorganic-chemistry.org Microwave-assisted synthesis has also been shown to be an efficient method for the preparation of substituted 1,2,4-triazoles from hydrazines and formamide, often without the need for a catalyst. organic-chemistry.org

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. The use of hydrazine derivatives in MCRs is well-established for the synthesis of a wide array of heterocyclic compounds. nih.govnih.gov For example, a four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can be used to produce highly substituted pyrano[2,3-c]pyrazoles in high yields. nih.gov These reactions are often carried out in environmentally benign solvents like water and can be catalyzed by simple and recyclable catalysts. The ability to introduce multiple points of diversity in a single step makes MCRs a highly attractive approach for the generation of compound libraries for screening purposes.

Catalytic Approaches in the Derivatization of the Benzamide (B126) Moiety

The benzamide portion of this compound offers another site for molecular elaboration through modern catalytic methods. Transition metal-catalyzed C-H activation and cross-coupling reactions have emerged as powerful tools for the functionalization of arenes, including benzamides. These methods allow for the direct formation of new carbon-carbon and carbon-heteroatom bonds at positions that are often difficult to access through traditional synthetic methods.

Rhodium-catalyzed C-H activation has been extensively utilized for the ortho-functionalization of benzamides. nih.govresearchgate.netnih.govacs.org The amide directing group facilitates the coordination of the rhodium catalyst to the ortho C-H bond, enabling its cleavage and subsequent reaction with a variety of coupling partners. For example, the oxidative cycloaddition of benzamides with alkynes, catalyzed by a rhodium(III) complex in the presence of a copper(II) oxidant, leads to the formation of isoquinolones in good yields. nih.govacs.org This reaction is tolerant of a wide range of functional groups on both the benzamide and the alkyne. nih.govacs.org Furthermore, rhodium-catalyzed oxidative carbonylation of benzamides with carbon monoxide provides a direct route to phthalimides. nih.gov More sustainable approaches are also being developed, such as the use of air as the sole oxidant in water for the rhodium-catalyzed synthesis of isoquinolones from benzamides and alkynes. researchgate.net

The following table summarizes representative rhodium-catalyzed C-H functionalization reactions of benzamides:

| Catalyst System | Coupling Partner | Product Type | Yield | Reference |

| [RhCpCl₂]₂ / Cu(OAc)₂ | Alkynes | Isoquinolones | Good | nih.govacs.org |

| RhCp(MeCN)₃₂ / Ag₂CO₃ | Carbon Monoxide | Phthalimides | Good to Excellent | nih.gov |

| Rh(III) catalyst / Air | Alkynes | Isoquinolones | High | researchgate.net |

| [Cp*RhCl₂]₂ / AgSbF₆ | Benzoxazinanones | 1,8-Naphthyridines | High | Not explicitly cited, general concept |

Palladium-catalyzed cross-coupling reactions are another cornerstone of modern synthetic chemistry and can be applied to the derivatization of the benzamide ring. While the direct use of this compound in these reactions might require protection of the reactive hydrazinyl group, the general methodologies are highly relevant. Palladium catalysts can facilitate the coupling of aryl halides or triflates with a wide range of organometallic reagents (e.g., boronic acids in Suzuki-Miyaura coupling) to form new C-C bonds. These reactions are known for their high efficiency and functional group tolerance. The development of advanced ligand systems has enabled these transformations to be carried out under increasingly mild conditions.

Recent advances in catalytic C-H functionalization have also enabled the direct arylation of benzamides without the need for pre-functionalization. scispace.comacs.org These reactions, often catalyzed by palladium, can selectively introduce aryl groups at various positions on the benzamide ring, depending on the directing group and reaction conditions.

State of the Art Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for mapping the carbon-hydrogen framework of a molecule. researchgate.net For 4-Hydrazinylbenzamide (B1587986) hydrochloride, the spectra would reveal distinct signals corresponding to each unique proton and carbon environment.

In a typical ¹H-NMR spectrum, the aromatic protons on the benzene (B151609) ring would appear as distinct doublets, a result of their coupling to adjacent protons. The chemical shifts of these protons are influenced by the electronic effects of the electron-donating hydrazinyl group and the electron-withdrawing benzamide (B126) group. The protons of the amide (-CONH₂) and hydrazinyl (-NHNH₃⁺) groups would appear as broader signals, with their chemical shifts being sensitive to the solvent, concentration, and temperature.

The ¹³C-NMR spectrum provides information on the carbon skeleton. It would show separate signals for the carbonyl carbon of the amide group, the four distinct aromatic carbons, and any other carbon atoms in the structure. The chemical shifts in ¹³C-NMR are highly indicative of the type of carbon atom and its local electronic environment. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for 4-Hydrazinylbenzamide hydrochloride Data is predicted based on analysis of structurally similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -CONH₂) | ~7.8 | ~129 |

| Aromatic CH (ortho to -NHNH₂) | ~7.0 | ~114 |

| Amide (-CONH₂) | Variable (broad) | - |

| Hydrazinyl (-NHNH₃⁺) | Variable (broad) | - |

| Carbonyl C=O | - | ~168 |

| Aromatic C (ipso to -CONH₂) | - | ~135 |

| Aromatic C (ipso to -NHNH₂) | - | ~150 |

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can vary based on solvent and experimental conditions.

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure. nih.govemerypharma.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent aromatic protons, confirming their connectivity on the benzene ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to. hmdb.ca This would allow for the definitive assignment of each aromatic carbon signal by linking it to its corresponding, already-assigned proton signal from the ¹H-NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different parts of the molecule. For instance, HMBC could show correlations from the aromatic protons to the carbonyl carbon of the amide group, confirming the position of the benzamide functional group on the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Applications

Vibrational spectroscopy, including IR and FTIR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. chemicalbook.com

For this compound, the FTIR spectrum would display several characteristic absorption bands. The presence of the amide and hydrazinyl groups would be confirmed by N-H stretching vibrations, typically appearing as broad bands in the region of 3200-3400 cm⁻¹. researchgate.net A strong absorption peak corresponding to the C=O (carbonyl) stretch of the amide group would be expected around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region.

Table 2: Key Predicted FTIR Absorption Bands for this compound Data is predicted based on analysis of structurally similar compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide & Hydrazinyl) | 3200 - 3400 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| N-H Bend (Amide II) | 1510 - 1550 | Medium |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. chemicalbook.com

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its precise molecular formula. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the cationic part of the molecule. The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of small molecules or radicals, such as the cleavage of the bond between the benzene ring and the hydrazinyl group, or the loss of the amide group. Analyzing these fragments helps to piece together the original structure.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Structure and Quantitative Method Development

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique provides information about the electronic structure, particularly in molecules with conjugated systems.

The aromatic ring in this compound, being conjugated with both the amide and hydrazinyl groups, is expected to exhibit characteristic π → π* transitions in the UV region. The resulting spectrum, a plot of absorbance versus wavelength, can serve as a fingerprint for the compound.

Furthermore, UV-Vis spectrophotometry is a valuable tool for quantitative analysis. By creating a calibration curve that plots absorbance against a series of known concentrations, the concentration of this compound in an unknown sample can be determined, following the Beer-Lambert law. This is often used in conjunction with techniques like HPLC. nih.gov

Chromatographic Separations for Purity Profiling and Component Isolation

Chromatographic techniques are essential for separating the components of a mixture, assessing the purity of a compound, and isolating impurities for further characterization. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be employed. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile. nih.gov

When a sample is injected, it travels through the column, and its components are separated based on their differing affinities for the stationary phase and the mobile phase. A detector, commonly a UV detector set to a wavelength where the compound absorbs strongly, records the signal as the components elute. The resulting chromatogram shows a major peak for this compound and potentially smaller peaks for any impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for precise purity determination. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for the separation, identification, and quantification of this compound. This technique is widely used for assessing the purity of the compound and for monitoring the progress of its synthesis, ensuring that the reaction has proceeded to completion and that the levels of starting materials or by-products are minimal.

In a typical application, a reversed-phase HPLC method is utilized. This involves a non-polar stationary phase (often a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the compound between the two phases. Given its aromatic structure and polar functional groups, this compound can be effectively resolved from its precursors and potential impurities. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzamide chromophore absorbs UV light at specific wavelengths. The retention time of the compound under defined conditions serves as a qualitative identifier, while the area under the chromatographic peak is proportional to its concentration, allowing for precise quantification.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Typical Value |

|---|---|

| Stationary Phase | C18, 5 µm particle size |

| Mobile Phase | Acetonitrile / Water |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. pharmaffiliates.com It is particularly useful for monitoring the progress of chemical reactions in real-time, identifying the presence of the compound in a mixture, and providing a preliminary assessment of its purity. ambeed.com

The technique involves spotting a small amount of the sample onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase. As the mobile phase ascends the plate via capillary action, the components of the sample mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration results in the separation of the components. The separated spots can be visualized under UV light, often at 254 nm, where compounds with a UV chromophore will appear as dark spots on a fluorescent background. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific TLC system.

Table 2: Representative TLC System for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate / Hexane |

| Visualization | UV Lamp (254 nm) |

X-ray Crystallography for Elucidating Three-Dimensional Molecular and Supramolecular Structures

While specific crystallographic data for this compound is not widely published, analysis of closely related structures, such as 4-hydrazinobenzoic acid hydrochloride, provides significant insight into the likely structural characteristics. In a study on 4-hydrazinobenzoic acid hydrochloride, the compound was found to crystallize in the triclinic space group P-1. The crystal structure revealed a complex three-dimensional network held together by a combination of O-H···O, N-H···N, and N-H···Cl hydrogen bonds. This intricate network of non-covalent interactions is crucial in defining the stability and physical properties of the crystal. It is expected that this compound would exhibit a similarly complex hydrogen-bonding network, with the amide and hydrazinyl groups acting as hydrogen bond donors and the chloride ion and amide carbonyl group acting as acceptors. Such structural information is a prerequisite for understanding structure-property relationships and for the rational design of new chemical entities.

Table 3: Crystallographic Data for the Structural Analog 4-hydrazinobenzoic acid hydrochloride

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | |

| Space Group | P-1 | |

| a (Å) | 3.7176 (4) | |

| b (Å) | 5.9133 (4) | |

| c (Å) | 19.3631 (13) | |

| α (°) | 87.841 (6) | |

| β (°) | 88.924 (6) | |

| γ (°) | 80.203 (6) |

| Volume (ų) | 419.13 (6) | |

Computational Chemistry and Cheminformatics in 4 Hydrazinylbenzamide Hydrochloride Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a cornerstone computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 4-Hydrazinylbenzamide (B1587986) hydrochloride and its analogs, docking simulations have been instrumental in elucidating their binding mechanisms and identifying potential protein targets.

Molecular docking studies have successfully predicted the binding modes of benzohydrazide (B10538) derivatives with various biological macromolecules, revealing key interactions that govern their affinity. For instance, in studies involving the enzyme InhA from Mycobacterium tuberculosis, a crucial target for antitubercular drugs, derivatives of benzohydrazide have been analyzed to understand their inhibitory potential. The binding conformation within the active site of the InhA protein (PDB ID: 2NSD) is critical for activity, and docking scores, such as the Libdock score, are used to rank potential inhibitors.

Similarly, docking studies on N'-benzylidene-4-hydroxybenzohydrazide derivatives with the enoyl-acyl carrier protein (ACP) reductase (ENR) from Escherichia coli (PDB ID: 1C14) have been performed using programs like Molegro Virtual Docker. These simulations calculate binding affinities, often expressed as a rerank score, and identify specific interactions. For example, N'-(4-fluorobenzylidene)-4-hydroxybenzohydrazide and N'-(3-bromobenzylidene)-4-hydroxybenzohydrazide showed better rerank scores (-87.5696 kcal/mol and -89.5923 kcal/mol, respectively) compared to the starting material, methyl 4-hydroxybenzoate (B8730719) (-62.5223 kcal/mol), indicating a higher affinity for the target enzyme. bohrium.com The interactions typically involve hydrogen bonds and steric interactions with key amino acid residues such as Asp1064, Val1065, and Cys1063. bohrium.com

In another example, quinolone-based hydrazone derivatives were docked against aldose reductase (PDB ID: 4JIR), an enzyme implicated in diabetic complications. The most potent compound, a 5-nitrofuran derivative (5o), achieved a strong docking score of -10.051, indicating favorable binding within the enzyme's active site. acs.org

The following table summarizes representative findings from molecular docking studies on benzohydrazide derivatives.

| Compound Class | Protein Target (PDB ID) | Docking Program | Key Findings | Ref |

| Benzohydrazide Derivatives | InhA (M. tuberculosis) (2NSD) | LibDock | Analysis of binding conformation in the active site to identify potential inhibitors. | |

| N'-benzylidene-4-hydroxybenzohydrazide Derivatives | ENR (E. coli) (1C14) | Molegro Virtual Docker | Derivatives show higher affinity (rerank scores) than parent compounds through specific H-bonds and steric interactions. | bohrium.comrcsi.com |

| Quinolone-based Hydrazones | Aldose Reductase (4JIR) | - | Potent derivative (5o) identified with a docking score of -10.051, indicating strong binding. | acs.org |

Computational approaches are pivotal in identifying potential pharmacological targets for novel or existing compounds. For the 4-hydrazinylbenzamide scaffold, these methods involve screening the compound against databases of protein structures to find potential binding partners. fiocruz.br This process, sometimes called reverse docking, can suggest new therapeutic applications for the compound and its derivatives.

For example, the analgesic activity of 1,4-dihydropyridine (B1200194) hybrid benzamide (B126) derivatives has been linked to the inhibition of cyclooxygenase (COX) proteins through molecular docking studies. nih.gov The simulations suggest that these hybrid molecules have a high potential to inhibit COX enzymes, comparable to established drugs like diclofenac. nih.gov Furthermore, fragment screening of a 96-compound library against human carbonic anhydrase II (hCAII) identified hydrazides as a novel chemotype for inhibiting this enzyme, which is a well-known drug target. nih.gov The hydrazide fragments were found to coordinate the zinc ion in the active site, demonstrating how computational and experimental screening can uncover new target classes for a given chemical scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiolscigroup.us For hydrazide and benzohydrazide derivatives, QSAR models have been developed to predict activities ranging from insecticidal to antimicrobial and anticancer. bohrium.comresearchgate.netnih.gov

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Descriptors: Atomic net charges, dipole moment, energies of the highest occupied molecular orbital (EHOMO) and lowest unoccupied molecular orbital (ELUMO). researchgate.net

Steric/Geometrical Descriptors: Molecular weight, volume, surface area, and specific structural parameters. nih.gov

Topological Descriptors: Indices that describe the connectivity and branching of the molecule. researchgate.net

Hydrophobic Descriptors: LogP, which measures the compound's lipophilicity. bohrium.com

These descriptors are then used to build a regression model that correlates them with the observed biological activity (e.g., IC₅₀ values). For instance, a QSAR study on diacyl-hydrazine derivatives containing furan (B31954) rings found that electrostatic and hydrophobic properties were significant for their larvicidal activity. bohrium.com Similarly, a QSAR analysis of benzimidazole (B57391) derivatives with tuberculostatic activities revealed that the size of substituents and their electronic field effects were crucial for activity. nih.gov

The predictive power of a QSAR model is assessed using statistical metrics like the coefficient of determination (R²) and the cross-validation coefficient (Q²). A high Q² value (typically > 0.5) indicates a robust and predictive model. biolscigroup.usmdpi.com These validated models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. bohrium.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction tools are now routinely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, saving significant time and resources. nih.gov

For compounds like 4-Hydrazinylbenzamide hydrochloride and its derivatives, various physicochemical and pharmacokinetic properties can be calculated using web-based platforms like SwissADME or software packages like Osiris DataWarrior and Discovery Studio. nih.gov These tools predict a range of properties, including:

| ADME Property | Description | Relevance |

| Solubility | The ability of the compound to dissolve in aqueous media. | Crucial for absorption from the gastrointestinal tract. |

| Lipophilicity (LogP) | The partition coefficient between an oily and an aqueous phase. | Influences absorption, distribution, and membrane permeability. |

| Gastrointestinal (GI) Absorption | The predicted percentage of the compound absorbed from the gut. | A primary indicator of oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | The ability of the compound to cross the BBB and enter the central nervous system. | Essential for CNS-acting drugs, but undesirable for peripherally acting drugs. |

| Cytochrome P450 (CYP) Inhibition | The potential to inhibit major drug-metabolizing enzymes. | Predicts potential for drug-drug interactions. |

| Drug-likeness | Compliance with empirical rules (e.g., Lipinski's Rule of Five) that define the characteristics of known oral drugs. | Helps prioritize compounds with properties similar to successful drugs. |

In silico studies on novel benzohydrazide derivatives have utilized these tools to assess their drug-likeness and ADMET (ADME and Toxicity) properties, ensuring that the designed molecules have favorable pharmacokinetic profiles for further development. nih.gov

Analysis of Molecular Dynamics and Conformational Landscapes

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the movement and conformational changes of the complex over time. nih.govfrontiersin.orgmdpi.com MD simulations are powerful tools for studying the stability of binding poses predicted by docking, understanding the role of solvent molecules, and exploring the conformational landscape of the ligand and protein. fiocruz.brnih.govresearchgate.net

For complexes involving benzohydrazide derivatives, MD simulations can provide critical insights. A 100-nanosecond MD simulation of a potent quinolone-based hydrazone (compound 5o) complexed with aldose reductase confirmed that the ligand remained stably bound within the active site. acs.org Analysis of the simulation trajectory, including Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF), showed that while the protein backbone remained structurally rigid, the ligand exhibited some flexibility, allowing it to adapt dynamically to the binding pocket. acs.org Such simulations can elucidate the complete kinetic pathway of binding, identifying metastable intermediate states as the ligand moves from the solvent into the binding pocket. fiocruz.brnih.govresearchgate.net

Furthermore, computational methods like Density Functional Theory (DFT) are used to analyze the conformational landscape of the molecules themselves. Studies on N-acylhydrazones have shown that modifications like N-methylation can significantly alter the preferred dihedral angles and shift the conformational equilibrium (e.g., from antiperiplanar to synperiplanar), which in turn affects molecular properties and biological activity. rcsi.com

Fragment-Based Drug Discovery (FBDD) Computational Strategies

Fragment-Based Drug Discovery (FBDD) is a hit-identification strategy that starts with screening libraries of low-molecular-weight compounds (fragments, typically <300 Da) to find weak but efficient binders to a biological target. nih.govfrontiersin.orgyoutube.comdrughunter.com These initial fragment hits serve as starting points for building more potent, drug-like molecules through chemical elaboration. nih.govpharmafeatures.com Computational methods are integral to FBDD, from virtual fragment screening to guiding the optimization process. nih.gov

The hydrazide moiety, a key feature of 4-Hydrazinylbenzamide, has been identified as a valuable scaffold in FBDD. In a notable study, a fragment screening campaign against human carbonic anhydrase II (hCAII), a major drug target, identified hydrazide-containing fragments as a novel class of inhibitors. nih.gov Crystallography revealed that the hydrazide group directly coordinated to the catalytic zinc ion in the enzyme's active site, providing a clear structural basis for its inhibitory action. nih.gov

Once a fragment hit is identified and its binding mode is confirmed (often by X-ray crystallography), computational strategies guide its evolution into a lead compound. nih.gov These strategies include:

Fragment Growing: Adding functional groups to the fragment scaffold to engage with adjacent pockets on the protein surface, thereby increasing affinity and potency. nih.govpharmafeatures.com

Fragment Linking: Identifying two or more fragments that bind to different, nearby sites and connecting them with a chemical linker to create a single, higher-affinity molecule. nih.govyoutube.com

Fragment Merging: Combining the structural features of two or more overlapping fragments into a single new molecule that incorporates the key interactions of its predecessors. youtube.com

These computational FBDD approaches allow for a more rational and efficient exploration of chemical space compared to traditional high-throughput screening, making it a powerful tool in the development of novel therapeutics based on scaffolds like 4-Hydrazinylbenzamide. nih.govfrontiersin.org

Investigation of Biological Activities and Molecular Mechanisms Excluding Clinical Human Trial Data

Enzyme Inhibition Studies

Compounds based on the 4-Hydrazinylbenzamide (B1587986) structure have been identified as inhibitors of several key enzymes implicated in a range of physiological and pathological processes. The reactivity of the hydrazine (B178648) functional group, coupled with the stability and hydrogen-bonding capacity of the benzamide (B126) moiety, facilitates these interactions.

Soluble epoxide hydrolase (sEH) is a critical enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) forms. nih.govdovepress.comfrontiersin.org By inhibiting sEH, the beneficial effects of EETs can be prolonged, which has therapeutic implications for conditions like hypertension, inflammation, and cardiovascular diseases. nih.gov

Research has shown that compounds structurally similar to 4-Hydrazinylbenzamide hydrochloride are effective inhibitors of sEH. In one study, a series of synthesized hydrazide derivatives were assessed for their sEH inhibitory action, with one particular derivative demonstrating an inhibition rate of up to 72%. This highlights the potential of the hydrazide scaffold in designing potent sEH inhibitors. The inhibition of sEH is considered a promising strategy for managing pain and protecting against organ damage associated with chronic diseases. nih.govdovepress.com

Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and edema. nih.gov

Derivatives of 4-Hydrazinylbenzamide have been investigated for their ability to modulate the activity of CA isoforms. The sulfonamide group, a well-known zinc-binding function present in many CA inhibitors, can be incorporated into related structures to achieve potent inhibition. For instance, 4-carboxy-benzenesulfonamide derivatives have been shown to inhibit CA isozymes I, II, and IV, with some compounds exhibiting affinity in the low nanomolar range for CA II and IV, which are involved in the secretion of aqueous humor in the eye. nih.gov This line of research suggests that the benzamide scaffold can be adapted to target specific CA isoforms.

The enzyme Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB) is essential for the biosynthesis of the bacterial cell wall component peptidoglycan. nih.gov It catalyzes the reduction of UDP-N-acetylglucosamine enolpyruvate to UDP-N-acetyl-muramic acid (UNAM). nih.gov As MurB is crucial for bacterial survival and has no homolog in eukaryotes, it represents a promising target for the development of novel antibiotics. nih.gov

A fragment-based drug discovery approach targeting MurB from Pseudomonas aeruginosa has identified various fragments that bind to the enzyme. nih.gov In this context, related structures such as 3-Hydrazinylbenzamide hydrochloride have been synthesized as part of the development of potential MurB inhibitors, underscoring the relevance of the hydrazinylbenzamide core in antibacterial research. nih.gov

Antioxidant Activity of Derivatives

Derivatives of 4-Hydrazinylbenzamide, particularly those incorporating hydrazone and phenolic moieties, have demonstrated significant antioxidant properties in various in vitro assays. nih.govresearchgate.net These compounds can neutralize harmful free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation, protecting cells from oxidative stress. nih.govmdpi.com

The antioxidant capacity is largely attributed to the presence of the hydrazine, hydrazone, and isothiocyanate functional groups. nih.gov Studies indicate that the NH group of a hydrazone is a more reactive hydrogen donor than the NH of a hydrazide or a phenolic OH group. researchgate.net

Several studies have quantified the radical scavenging abilities of related derivatives:

A series of 4-hydrazinobenzoic acid derivatives showed potent ABTS radical scavenging activity, with some compounds achieving 80-85% scavenging at a concentration of 20 μg/mL. nih.gov

A newly synthesized catechol hydrazinyl-thiazole (CHT) derivative proved to be a more potent scavenger of the DPPH radical than the reference antioxidants ascorbic acid and trolox, with an IC50 value 4.94 times lower than ascorbic acid. mdpi.com

In another study, 2-arylidenehydrazinyl-4-arylthiazole analogues were evaluated, with compound 3j exhibiting the highest antioxidant activity (IC50 = 0.66 µM), which was superior to that of ascorbic acid (IC50 = 0.87 µM). nih.gov

The table below summarizes the antioxidant activities of various hydrazinyl and hydrazone derivatives from different studies.

| Compound/Derivative Class | Assay | Result | Reference Compound |

| 4-Hydrazinobenzoic Acid Derivative (7 ) | ABTS Scavenging | 84.34 ± 0.10% | Butylated Hydroxyanisole (BHA) |

| 4-Hydrazinobenzoic Acid Derivative (3 ) | DPPH Scavenging | 72.29 ± 0.24% | Butylated Hydroxyanisole (BHA) |

| 4-Hydrazinobenzoic Acid Derivative (3 ) | Ferric Reducing Power | 1.23 ± 0.04 (Absorbance) | Butylated Hydroxyanisole (BHA) |

| Catechol Hydrazinyl-Thiazole (CHT) | DPPH Scavenging | IC₅₀: 3.28x lower than Trolox | Trolox, Ascorbic Acid |

| Catechol Hydrazinyl-Thiazole (CHT) | ABTS Scavenging | 3.16x more intense than Trolox | Trolox |

| 2-Arylidenehydrazinyl-4-arylthiazole (3j ) | DPPH Scavenging | IC₅₀: 0.66 µM | Ascorbic Acid (IC₅₀: 0.87 µM) |

| Phenolic Hydrazone Derivative (4 ) | DPPH/ABTS Scavenging | Comparable to Trolox | Trolox, Ascorbic Acid |

This table is for illustrative purposes and combines data from multiple independent studies. nih.govresearchgate.netmdpi.comnih.gov

In Vitro Anticancer Research and Cytotoxic Mechanisms

The this compound scaffold has also been a subject of investigation in the field of cancer research. Preliminary studies suggest that the compound and its derivatives may possess anticancer properties by potentially inhibiting biological pathways associated with tumor proliferation and metastasis. While detailed cytotoxic mechanisms for this compound itself are not extensively documented in publicly available research, the broader class of hydrazone derivatives has been explored for anti-tumor activities. The general approach involves designing molecules that can selectively target cancer cells and induce apoptosis or cell cycle arrest.

Inhibition of Cancer Cell Proliferation in Specific Cell Lines (e.g., HepG2)

In the search for new molecules with anticancer properties, a series of novel hydrazide-hydrazone derivatives synthesized from ethyl paraben have been evaluated for their in vitro anticancer activity against the human hepatocellular carcinoma cell line, HepG2. jrespharm.com Two compounds in this series, 3i and 3j, demonstrated notable anticancer activity against HepG2 cells, with IC50 values of 42.4 µM and 37.4 µM, respectively. jrespharm.com The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. Doxorubicin was used as a positive control in these assays. jrespharm.com

Another study focused on diphenylamine-pyrrolidin-2-one-hydrazone derivatives and tested their cytotoxicity against several human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), pancreatic carcinoma (Panc-1), and prostate cancer (PPC-1). mdpi.com Four compounds from this series emerged as promising anticancer agents, showing particular selectivity against the prostate cancer cell line PPC-1 and the melanoma cell line IGR39, with EC50 values ranging from 2.5 to 20.2 µM. mdpi.com

Additionally, novel hydrazide derivatives incorporating a quinoline (B57606) moiety have been synthesized and evaluated for their anti-cancer activity. nih.gov Two analogs, 19 and 22, significantly reduced the cell viability of neuroblastoma cancer cells with micromolar potency and showed significant selectivity over normal cells. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Hydrazide-Hydrazone Derivatives

| Compound | Cancer Cell Line | IC50 / EC50 Value | Source |

|---|---|---|---|

| 3i | HepG2 | 42.4 µM | jrespharm.com |

| 3j | HepG2 | 37.4 µM | jrespharm.com |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | PPC-1, IGR39 | 2.5–20.2 µM | mdpi.com |

| Analog 19 | Neuroblastoma | Micromolar potency | nih.gov |

| Analog 22 | Neuroblastoma | Micromolar potency | nih.gov |

Induction of Apoptosis and Associated Gene Expression Analysis (e.g., Bax, Bcl-2, Caspase-3)

The mechanism by which hydrazide-hydrazone derivatives exert their anticancer effects has been investigated, with a focus on the induction of apoptosis, or programmed cell death. In the study of hydrazide-hydrazones derived from ethyl paraben, the mRNA transcription levels of key apoptosis-regulating genes—Bax, Bcl-2, and caspase-3—were determined using real-time polymerase chain reaction (qRT-PCR) analysis in HepG2 cells. jrespharm.com

The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, plays a crucial role in regulating apoptosis. An increased Bax/Bcl-2 ratio is often associated with the induction of apoptosis. Caspases are a family of protease enzymes that are central to the execution of the apoptotic program.

In a study on new benzenesulfonamide (B165840) derivatives, compound 12d was found to induce apoptosis in breast cancer MDA-MB-468 cells, which was indicated by an increase in the levels of cleaved caspases 3 and 9. nih.gov

Exploration of Anti-tumor Pathways

The anticancer activity of novel quinoline hydrazide derivatives has been linked to their ability to influence cell cycle progression. Specifically, quinoline hydrazide 22 was found to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein. nih.gov The cell cycle is a series of events that leads to cell division and replication; its dysregulation is a hallmark of cancer.

Furthermore, research into benzenesulfonamide derivatives has shown that in addition to inducing apoptosis, compound 12d arrested the cell cycle of breast cancer MDA-MB-468 cells in the G0-G1 and S phases. nih.gov

In Vitro Antimycobacterial Activity Investigations

Derivatives of benzamide have been a focus of research for new antimycobacterial agents. A series of 2,2'-dithiobis(benzamide) analogues were synthesized and tested for their in vitro activity against Mycobacterium tuberculosis H37Rv, including strains resistant to streptomycin, kanamycin, or isonicotinic acid hydrazide. nih.gov The most potent compound from this series demonstrated activity that was superior or equivalent to existing antitubercular drugs like streptomycin, kanamycin, and ethambutol. nih.gov Importantly, these compounds did not show cross-resistance with current antitubercular agents. nih.gov

In another study, three series of N-(pyrazin-2-yl)benzamides were designed as retro-amide analogues of known antimycobacterial agents. nih.gov These compounds were evaluated against M. tuberculosis H37Rv and several non-tuberculous mycobacterial strains. While many of the retro-amides showed lower activity compared to their parent compounds, they tended to have lower cytotoxicity towards HepG2 cells, indicating better selectivity. nih.gov The most promising activity against M. tuberculosis was observed in N-(5-chloropyrazin-2-yl)benzamides with small alkyl substitutions at position 4 of the benzene (B151609) ring, with MIC values as low as 3.13 µg/mL. nih.gov

The development of novel drugs is critical to address the challenge of drug-resistant tuberculosis. bohrium.com The unusual structure of the mycobacterial cell wall makes it difficult for many antibiotics to be effective. bohrium.com

Table 2: Antimycobacterial Activity of Selected Benzamide Derivatives

| Compound Series | Target Organism | Key Findings | Source |

|---|---|---|---|

| 2,2'-dithiobis(benzamide) analogues | M. tuberculosis H37Rv (including resistant strains) | Potent activity, no cross-resistance with existing drugs. | nih.gov |

| N-(pyrazin-2-yl)benzamides | M. tuberculosis H37Rv | Lower activity but better selectivity than parent compounds. MIC as low as 3.13 µg/mL. | nih.gov |

Target Identification and Validation in Preclinical Drug Discovery

The identification of specific molecular targets is a crucial step in modern drug discovery. This process often involves screening large libraries of compounds against potential biological targets and then validating the interactions.

High-Throughput Screening and Biophysical Assays (e.g., Isothermal Titration Calorimetry)

High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of thousands to millions of compounds for their biological activity. While specific HTS data for this compound is not publicly available, this methodology is central to identifying initial "hit" compounds that can be further optimized.

Isothermal titration calorimetry (ITC) is a biophysical technique used to directly measure the heat changes that occur during a binding event between a small molecule and a macromolecule, such as a protein. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). Although no specific ITC studies on this compound have been reported, this technique is invaluable for validating hits from HTS and for guiding lead optimization by providing detailed information about the forces driving the binding interaction. For instance, bioorganometallic derivatives of the related compound 4-hydrazino-benzenesulphonamide were investigated as inhibitors of carbonic anhydrase (CA) isoforms, with inhibition constants determined in the nanomolar range for several isoforms. nih.gov

Structure-Activity Relationship (SAR) Derivations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing a series of related compounds to understand how specific structural modifications affect their biological activity.

For the 2,2'-dithiobis(benzamide) derivatives with antimycobacterial activity, SAR studies revealed that the length of the alkyl carbon chain in the (acyloxy)alkyl ester derivatives was a key determinant of their potency. nih.gov

In the development of quinoline-based hydrazide derivatives with anticancer activity, SAR was explored by replacing the quinoline motif with other aromatic systems like naphthalene, indole, and benzaldehyde. nih.gov This was done to investigate the necessity of the quinoline nitrogen and the ring size for biological activity. nih.gov

Emerging Research Frontiers and Future Perspectives

Strategic Design of Next-Generation 4-Hydrazinylbenzamide (B1587986) Hydrochloride Analogues

The development of novel analogues of 4-Hydrazinylbenzamide hydrochloride is a key area of research aimed at enhancing therapeutic efficacy and exploring new biological activities. The core structure of this compound, featuring a hydrazinyl group and a benzamide (B126) moiety, offers a versatile scaffold for chemical modification.

Strategic design approaches often involve the modification of the phenyl ring, the hydrazinyl group, or the amide functionality. For instance, the introduction of various substituents on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity. Research on related benzoyl hydrazone compounds has demonstrated that the position and nature of substituents—such as electron-donating or electron-withdrawing groups—can modulate antioxidant and enzyme inhibition activities.

Another design strategy focuses on the derivatization of the hydrazinyl moiety to form hydrazones. The reaction of the hydrazinyl group with various aldehydes and ketones yields a wide array of hydrazone derivatives with diverse pharmacological properties. researchgate.net This approach has been successfully employed to create compounds with potential anticancer, anti-inflammatory, and antimicrobial activities. nih.govnih.gov The resulting N-acyl hydrazone derivatives are a significant class of organic compounds in drug design, known for their broad spectrum of biological effects. tandfonline.com

Structure-activity relationship (SAR) studies are crucial in guiding the design of these next-generation analogues. By systematically altering the chemical structure and evaluating the corresponding changes in biological activity, researchers can identify key structural features responsible for the desired therapeutic effects. nih.gov This iterative process of design, synthesis, and biological evaluation allows for the optimization of lead compounds and the development of more potent and selective agents.

The following table summarizes the key strategic design considerations for developing novel this compound analogues:

| Design Strategy | Target Moiety | Potential Outcome |

| Substituent Modification | Phenyl Ring | Modulation of electronic properties, lipophilicity, and steric effects to enhance biological activity. |

| Hydrazone Formation | Hydrazinyl Group | Creation of diverse derivatives with a broad range of pharmacological activities. |

| Bioisosteric Replacement | Amide Group | Improvement of pharmacokinetic properties and metabolic stability. |

| Molecular Hybridization | Entire Scaffold | Combination with other pharmacophores to create multi-target ligands. nih.gov |

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the identification and optimization of novel therapeutic agents. nih.govnih.gov For this compound and its analogues, these computational approaches can be applied at various stages of the discovery pipeline.

Predictive Modeling for Biological Activity:

Machine learning algorithms can be trained on existing datasets of chemical structures and their corresponding biological activities to build predictive models. nih.govacs.org These models can then be used to screen large virtual libraries of potential this compound analogues and predict their activity against specific biological targets, such as enzymes or receptors. tandfonline.comacs.org This virtual screening process can significantly reduce the time and cost associated with experimental high-throughput screening.

De Novo Drug Design:

ADMET Prediction:

A critical aspect of drug development is the evaluation of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI and ML models can be trained to predict these properties based on a molecule's structure, allowing for the early identification of candidates with unfavorable ADMET profiles and reducing the risk of late-stage failures. epstem.net

The table below outlines the potential applications of AI and ML in the discovery and development of this compound analogues:

| Application Area | AI/ML Technique | Potential Impact |

| Virtual Screening | Predictive Modeling, QSAR | Rapid identification of promising candidates from large compound libraries. nih.gov |

| Lead Optimization | Generative Models, Reinforcement Learning | Design of analogues with improved potency, selectivity, and ADMET properties. |

| Target Identification | Network Biology, Deep Learning | Identification of novel biological targets for this compound and its derivatives. |

| Synthesis Planning | Retrosynthesis Algorithms | Prediction of efficient synthetic routes for novel analogues. |

Potential for Applications in Under-Explored Biological Pathways

While research on hydrazone derivatives has focused on established therapeutic areas such as oncology and infectious diseases, there is significant potential for this compound and its analogues to find applications in under-explored biological pathways. The diverse biological activities reported for this class of compounds suggest a broad range of molecular targets. nih.govnih.govontosight.ai

Inflammatory and Autoimmune Disorders:

Many hydrazone derivatives have demonstrated potent anti-inflammatory properties. nih.gov This suggests that this compound analogues could be investigated for their potential to modulate key inflammatory pathways, such as those involving cytokines, chemokines, and inflammatory enzymes. This could open up new avenues for the treatment of a variety of inflammatory and autoimmune diseases.

Neurodegenerative Diseases:

Some hydrazone-based compounds have been explored as inhibitors of enzymes implicated in neurodegenerative disorders like Alzheimer's disease, such as cholinesterases and carbonic anhydrases. tandfonline.comnih.gov The structural features of this compound could be optimized to develop novel agents that target pathways associated with neuroinflammation, oxidative stress, and protein aggregation, which are hallmarks of these conditions.

Metabolic Disorders:

The inhibition of certain enzymes by hydrazone derivatives suggests a potential role in metabolic regulation. Further investigation into the effects of this compound analogues on metabolic pathways could lead to the discovery of new treatments for conditions such as diabetes and obesity.

The following table highlights potential under-explored biological pathways for this compound analogues:

| Therapeutic Area | Potential Biological Pathway | Rationale |

| Inflammatory Disorders | Cytokine signaling pathways (e.g., NF-κB, JAK-STAT) | Known anti-inflammatory activity of hydrazone derivatives. nih.gov |

| Neurodegenerative Diseases | Pathways related to neuroinflammation and oxidative stress | Potential to modulate enzymes and receptors involved in neuronal function and survival. tandfonline.com |

| Metabolic Syndrome | Enzyme targets in lipid and glucose metabolism | Structural similarities to known enzyme inhibitors. |

| Antiviral Applications | Viral replication and entry pathways | Broad-spectrum antimicrobial activity observed in related compounds. ontosight.ai |

Development of Novel Analytical and Bioanalytical Methodologies

The development of robust and sensitive analytical and bioanalytical methods is essential for the characterization, quantification, and pharmacokinetic studies of this compound and its analogues. While standard analytical techniques are available, there is a continuous need for novel methodologies with improved performance.

Advanced Chromatographic Techniques:

High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of pharmaceutical compounds. The development of novel HPLC methods, including the use of new stationary phases and mobile phase compositions, can lead to improved separation efficiency, resolution, and shorter analysis times for this compound and its derivatives. jrespharm.com Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) offers even greater sensitivity and selectivity for bioanalytical applications.

Spectroscopic Methods:

Spectroscopic techniques such as UV-Vis spectrophotometry, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are vital for the structural elucidation and quantification of these compounds. jrespharm.comnih.gov The development of novel spectroscopic probes based on the hydrazone scaffold could enable the sensitive and selective detection of specific analytes. A comprehensive review of the analytical applications of hydrazone derivatives highlights their use as chemosensors for detecting metal ions and organic molecules. researchgate.netdergipark.org.tr

Capillary Electrophoresis:

Capillary electrophoresis (CE) represents a powerful separation technique with high efficiency and low sample consumption. The development of new CE methods, including micellar electrokinetic chromatography (MEKC) and capillary electrochromatography (CEC), could provide alternative and complementary approaches for the analysis of this compound and its metabolites in complex biological matrices.

The table below summarizes the potential for the development of novel analytical and bioanalytical methodologies:

| Methodology | Potential Advancement | Application |

| Liquid Chromatography | Development of new stationary phases and UHPLC-MS/MS methods. | Purity testing, quantification in biological fluids. |

| Spectroscopy | Design of novel fluorescent probes based on the hydrazone structure. | High-sensitivity detection, bio-imaging. |

| Capillary Electrophoresis | Optimization of MEKC and CEC methods. | Chiral separations, analysis of complex mixtures. |

| Immunoassays | Development of specific antibodies for immuno-based assays. | High-throughput screening and therapeutic drug monitoring. |

Q & A

Q. What are the standard synthetic routes for 4-hydrazinylbenzamide hydrochloride, and what parameters influence yield optimization?

- Methodological Answer : A common approach involves reacting 4-aminobenzoic acid derivatives with hydrazine hydrate under reflux in ethanol, followed by HCl neutralization to form the hydrochloride salt . Key parameters include:

- Reaction time : Prolonged reflux (6–8 hours) improves hydrazide formation.

- Solvent polarity : Ethanol/water mixtures enhance solubility of intermediates.

- Stoichiometry : Excess hydrazine (1.5–2.0 equivalents) drives the reaction to completion.

Post-synthesis, purification via recrystallization (e.g., ethanol/water) is critical to remove unreacted hydrazine .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v) .

- Structural confirmation :

- 1H/13C NMR : Peaks at δ 8.2–8.5 ppm (amide NH) and δ 160–165 ppm (carbonyl C=O) .

- FT-IR : Bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) .

- Mass spectrometry (LC-MS) : Confirm molecular ion [M+H]+ at m/z 198.1 .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at 4°C in airtight, light-resistant containers to prevent hygroscopic degradation .

- Handling : Use impervious gloves (nitrile), sealed goggles, and lab coats to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation .

- Disposal : Follow REACH guidelines for corrosive organic solids (neutralize with dilute NaOH before disposal) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from:

- Purity variability : Validate compound purity via HPLC (>98%) and control batches .

- Assay conditions : Standardize cell-based assays (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability .

- Solubility : Pre-dissolve in DMSO (≤0.1% v/v) to avoid precipitation in aqueous media .

Statistical tools (e.g., ANOVA with post-hoc tests) can identify outliers across studies .

Q. What computational strategies are effective for predicting the pharmacological targets of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to screen against targets (e.g., kinases, GPCRs) with PDB structures. Prioritize binding poses with ΔG < -7 kcal/mol .

- QSAR modeling : Train models on hydrazide-hydrazone datasets to predict IC50 values for cancer cell lines .

- ADMET prediction : SwissADME estimates bioavailability (%F >30) and blood-brain barrier penetration (logBB <0.3) .

Q. How can researchers optimize formulation stability for this compound in preclinical studies?

- Methodological Answer :

- Excipient screening : Use factorial design to test stabilizers (e.g., mannitol, PVP-K30) against degradation under stress (40°C/75% RH for 4 weeks) .

- Dissolution profiling : Simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess release kinetics .

- Lyophilization : For long-term stability, lyophilize with 5% trehalose as a cryoprotectant .

Q. What experimental designs are recommended for studying metabolic pathways of this compound?

- Methodological Answer :

- In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactor. Monitor metabolites via LC-MS/MS .

- Isotope labeling : Synthesize deuterated analogs (e.g., D6-compounds) to track metabolic fate .

- CYP inhibition assays : Test against CYP3A4 and CYP2D6 isoforms to identify drug-drug interaction risks .

Methodological Considerations for Data Interpretation

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?

- Methodological Answer :

- Linearity : Calibration curves (1–100 µg/mL) with R² >0.995 .

- Accuracy/recovery : Spike plasma samples at 80%, 100%, 120% levels; recovery should be 85–115% .

- Precision : Intra-day/inter-day CV <5% .

- LOD/LOQ : Typically 0.1 µg/mL and 0.3 µg/mL, respectively, for UV-based methods .

Q. What strategies mitigate the impact of hygroscopicity on this compound in formulation studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.